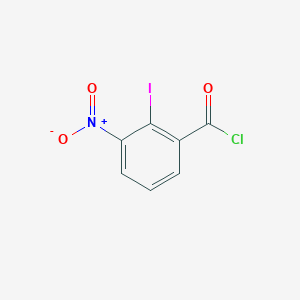

Benzoyl chloride, 2-iodo-3-nitro-

Description

General Overview of Acyl Halide Reactivity in Contemporary Organic Chemistry

Acyl halides, and particularly acyl chlorides, are among the most reactive derivatives of carboxylic acids. wikipedia.orgteachy.appqorganica.es Their heightened reactivity stems from the strong electron-withdrawing nature of the halogen atom, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. teachy.app This inherent reactivity allows for a broad spectrum of transformations that are often not feasible with the parent carboxylic acid. teachy.app

Contemporary organic chemistry leverages the robust reactivity of acyl halides in a multitude of reactions, including:

Esterification and Amidation: They react readily with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in the synthesis of numerous commercial products, including pharmaceuticals and polymers. qorganica.eslibretexts.org

Friedel-Crafts Acylation: Acyl chlorides are key reagents in Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring, forming aryl ketones. qorganica.es This is a cornerstone of carbon-carbon bond formation in aromatic chemistry.

Conversion to other Carboxylic Acid Derivatives: The high reactivity of acyl chlorides facilitates their conversion into other acid derivatives such as acid anhydrides and, under specific conditions, ketones via reaction with organometallic reagents. teachy.applibretexts.org

The versatility and high reactivity of acyl halides firmly establish them as indispensable intermediates in modern organic synthesis. teachy.app

The Significance of Halogenated and Nitrated Aromatic Systems in Chemical Transformations

The presence of halogen and nitro substituents on an aromatic ring dramatically expands the synthetic utility of a molecule. Halogenated aromatic compounds are precursors for a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing complex molecular frameworks. The carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. ncert.nic.in Specifically, iodo-substituted aromatics are often favored due to the higher reactivity of the carbon-iodine bond in many catalytic cycles.

Nitrated aromatic systems are also of paramount importance in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution or deactivate it towards electrophilic aromatic substitution. libretexts.org Crucially, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of functionalities, including diazonium salts which are themselves versatile synthetic intermediates. libretexts.org The strategic placement of nitro groups is a common tactic in the synthesis of dyes, pharmaceuticals, and explosives.

Research Context for Benzoyl Chloride, 2-Iodo-3-Nitro-

While specific, in-depth research focusing solely on Benzoyl chloride, 2-iodo-3-nitro- (CAS Number: 51640-62-1) is not extensively documented in publicly available literature, its structure suggests significant potential as a specialized building block in organic synthesis. chemsrc.com The combination of a highly reactive acyl chloride group with the distinct functionalities of an iodine atom at the 2-position and a nitro group at the 3-position on the benzene (B151609) ring creates a molecule with multiple, orthogonally reactive sites.

The 2-iodo substituent can participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments at this position. The 3-nitro group, in addition to influencing the electronic properties of the ring, can be transformed into an amino group, opening up avenues for further derivatization. The benzoyl chloride moiety itself is a potent acylating agent. This trifunctional nature makes Benzoyl chloride, 2-iodo-3-nitro- a potentially valuable intermediate for the synthesis of complex, highly substituted aromatic compounds, likely in the context of medicinal chemistry or materials science where precise control over molecular architecture is critical. Its utility would be particularly pronounced in diversity-oriented synthesis, where a single precursor can be elaborated into a library of structurally diverse molecules.

Interactive Data Table: Properties of Related Benzoyl Chlorides

To provide context for the anticipated properties of Benzoyl chloride, 2-iodo-3-nitro-, the following table summarizes key physical and chemical data for related, well-characterized benzoyl chloride derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | -1 | 197.2 |

| 2-Iodobenzoyl chloride | 609-67-6 | C₇H₄ClIO | 266.46 | 27-31 | 105-106 (at 1 mmHg) |

| 3-Nitrobenzoyl chloride | 121-90-4 | C₇H₄ClNO₃ | 185.56 | 31-34 | 275-278 |

| 2-Nitrobenzoyl chloride | 610-14-0 | C₇H₄ClNO₃ | 185.56 | 16-19 | 142 (at 12 mmHg) |

| 2-Chloro-5-nitrobenzoyl chloride | 25793-14-2 | C₇H₃Cl₂NO₃ | 220.01 | 48-51 | 155 (at 10 mmHg) |

Note: Data for this table was compiled from various chemical supplier and database sources. wikipedia.orgsigmaaldrich.comnih.govnih.govnih.gov The properties of Benzoyl chloride, 2-iodo-3-nitro- are expected to be influenced by the combined electronic and steric effects of the iodo and nitro groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIQCFGRLMPYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454812 | |

| Record name | Benzoyl chloride, 2-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51640-62-1 | |

| Record name | Benzoyl chloride, 2-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Benzoyl Chloride, 2 Iodo 3 Nitro

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. researchgate.net The reaction proceeds via a tetrahedral intermediate, and the rate of reaction is highly dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Reactivity with Diverse Nucleophiles (e.g., Alkanols, Amines, Thiols, Carboxylates)

Benzoyl chloride, 2-iodo-3-nitro- is expected to be highly reactive towards a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.

Alkanols: The reaction with alkanols (alcoholysis) yields the corresponding esters. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The rate of alcoholysis is influenced by the steric bulk of the alcohol. uni.edu

Amines: Aminolysis, the reaction with amines, is generally very rapid and leads to the formation of amides. Due to the high reactivity, the reaction often proceeds at room temperature. Stoichiometric amounts of the amine or an additional non-nucleophilic base are required to scavenge the generated HCl.

Thiols: Thiols react in a similar fashion to alcohols to produce thioesters. The reaction may require a base catalyst to enhance the nucleophilicity of the thiol.

Carboxylates: The reaction with carboxylate salts affords acid anhydrides. This transformation is a standard method for the synthesis of mixed anhydrides.

The expected products from the reaction of Benzoyl chloride, 2-iodo-3-nitro- with these nucleophiles are summarized in the table below.

| Nucleophile | Product |

| R-OH (Alkanol) | 2-Iodo-3-nitro-O-alkyl benzoate |

| R-NH2 (Amine) | N-Alkyl-2-iodo-3-nitrobenzamide |

| R-SH (Thiol) | S-Alkyl-2-iodo-3-nitrobenzothioate |

| R-COO- (Carboxylate) | 2-Iodo-3-nitrobenzoic anhydride (B1165640) |

Influence of Ortho-Iodo and Meta-Nitro Substituents on Reaction Kinetics

The substituents on the aromatic ring significantly modulate the reactivity of the benzoyl chloride. The Hammett equation provides a quantitative measure of the electronic effect of substituents on reaction rates. wikipedia.org

The meta-nitro group is a strong electron-withdrawing group (-I and -R effects). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of nucleophilic acyl substitution is expected to be significantly enhanced compared to unsubstituted benzoyl chloride.

Kinetic studies on the alcoholysis of various substituted benzoyl chlorides provide insight into these effects. For instance, the rate constants for the reaction of substituted benzoyl chlorides with n-propanol at 25°C demonstrate the accelerating effect of electron-withdrawing groups. uni.edu

| Substituent | Rate Constant (k, min⁻¹) |

| H | 0.0321 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

Data from the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C. uni.edu

Based on these trends, the combined electron-withdrawing power of the meta-nitro and ortho-iodo groups in Benzoyl chloride, 2-iodo-3-nitro- is anticipated to lead to a substantially higher reaction rate compared to unsubstituted or monosubstituted benzoyl chlorides, provided that steric hindrance from the ortho-iodo group is not overwhelmingly prohibitive.

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of benzoyl chloride is centered on the acyl chloride group, the aromatic ring can, in principle, undergo electrophilic aromatic substitution. However, the substituents present on Benzoyl chloride, 2-iodo-3-nitro- heavily influence this reactivity.

Friedel-Crafts Acylation Chemistry

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com However, this reaction is generally ineffective on highly deactivated aromatic rings. sigmaaldrich.com

The benzoyl chloride ring in 2-iodo-3-nitro-benzoyl chloride is severely deactivated by the presence of the electron-withdrawing nitro group and the iodo group. Therefore, subjecting this compound to Friedel-Crafts conditions is highly unlikely to result in further substitution on its own ring. Instead, Benzoyl chloride, 2-iodo-3-nitro- would serve as the acylating agent in a Friedel-Crafts reaction with a more electron-rich aromatic substrate.

Directed Aromatic Functionalization in the Presence of Activating/Deactivating Groups

When Benzoyl chloride, 2-iodo-3-nitro- is used as an acylating agent in a Friedel-Crafts reaction, the regioselectivity of the acylation on the substrate will be determined by the directing effects of the substituents on that substrate.

Conversely, considering the directing effects of the substituents on the Benzoyl chloride, 2-iodo-3-nitro- ring itself is instructive for understanding its formation and potential, albeit difficult, further functionalization. The nitro group is a strong deactivating group and a meta-director. The iodo group is also deactivating but is an ortho-, para-director. In the case of 2-iodo-3-nitro-benzoyl chloride, the positions are already substituted. Any hypothetical further substitution would be strongly disfavored due to the severe deactivation of the ring.

Intramolecular Reactivity and Cyclization Pathways

In the case of derivatives of Benzoyl chloride, 2-iodo-3-nitro-, intramolecular reactions could potentially be triggered. For example, if the acyl chloride is reacted with a molecule containing a nucleophilic group that can then be positioned to attack the carbon bearing the iodine, a cyclization could occur, possibly via a transition-metal-catalyzed process. The nitro group, with its strong electron-withdrawing nature, could also play a role in activating the ring towards certain types of intramolecular nucleophilic aromatic substitution, although such reactions are generally challenging. Photochemical methods have also been employed for the intramolecular cyclization of related ortho-substituted aromatic compounds. nih.gov

Palladium-Catalyzed Cyclizations (e.g., Heck Reactions)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the Heck reaction, in particular, offers a powerful method for carbon-carbon bond formation. The reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. wikipedia.org The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.orgbyjus.com

The cycle initiates with the oxidative addition of the aryl halide, in this case, 2-iodo-3-nitrobenzoyl chloride, to a Pd(0) species. This step forms a Pd(II) complex. wikipedia.orglibretexts.org Subsequently, the alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. byjus.comlibretexts.org This insertion step is often stereoselective, favoring a syn-addition. The final steps involve a beta-hydride elimination to form the substituted alkene product and reductive elimination of the palladium(II) species with a base to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle. wikipedia.orgbyjus.com

Key components of the Heck reaction include:

Catalyst: Typical catalysts include tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate (B1210297), and palladium chloride. wikipedia.orgbyjus.com

Ligands: Supporting ligands such as triphenylphosphine, BINAP, and PHOX are often employed. wikipedia.org

Base: Bases like triethylamine, potassium carbonate, and sodium acetate are commonly used to facilitate the reductive elimination step. wikipedia.orgbyjus.com

Substrates: The reaction is versatile, accommodating a range of aryl and vinyl halides or triflates. Alkenes must possess at least one sp2-C-H bond. wikipedia.org

Oxidative Cyclization Reactions involving Iodine

Oxidative cyclization reactions provide a direct route to various heterocyclic compounds. In the context of ortho-substituted arenamines, iodine(III) reagents, such as bis(acetato-O)phenyliodine, can mediate their cyclization to form products like 2,1-benzisoxazoles, benzofurazan (B1196253) 1-oxides, and benzotriazoles. researchgate.net While these reactions can be slow, the use of more powerful iodine(III) oxidants has been explored to shorten reaction times. researchgate.net

A proposed mechanism for the oxidative cyclization of anilines involves the initial formation of an iodoso ester intermediate. The ortho-substituent then displaces iodobenzene (B50100) from this intermediate to form the cyclic product. A competing reaction pathway can involve the homolysis of the iodoso ester, leading to radical precursors of azo compounds. researchgate.net

In a related process, iodobenzene can act as a catalyst in the oxidative cyclization of Michael adducts to synthesize highly functionalized cyclopropanes. organic-chemistry.org This method utilizes an oxidant like m-chloroperoxybenzoic acid (mCPBA) to generate a reactive iodine(III) species in situ. organic-chemistry.org The proposed mechanism involves the oxidation of iodobenzene to iodine(III), followed by ligand exchange and reductive elimination to form the cyclopropane (B1198618) ring. organic-chemistry.org This catalytic approach offers an advantage over methods that require stoichiometric amounts of hypervalent iodine compounds. organic-chemistry.org

Furthermore, iodine(III)-mediated tandem oxidative cyclizations have been developed for the construction of 2-nitrobenzo[b]furans from 2-(2-nitroethyl)phenols with good to excellent yields. nih.gov Similarly, an I(III)-catalyzed oxidative cyclization of ortho-substituted anilines using Selectfluor as the oxidant has been reported for the synthesis of benzimidazoles, with mechanistic investigations suggesting the involvement of cationic reactive intermediates. chemrxiv.orgnih.gov

Solvolytic Mechanisms and Solvent Effects

The solvolysis of benzoyl chlorides can proceed through different mechanistic pathways, including SN1, SN2, and addition-elimination mechanisms, depending on the substituents on the benzoyl ring and the nature of the solvent. nih.govresearchgate.net

Kinetic Analysis of Solvolysis Rates and Activation Parameters

Kinetic studies are instrumental in elucidating the mechanisms of solvolysis reactions. The Grunwald-Winstein equation is a valuable tool for analyzing the effect of the solvent on reaction rates and distinguishing between different mechanistic pathways. nih.govnih.gov For instance, a kinetic study of o-nitrobenzoyl chloride in various solvents revealed that its reactivity is significantly influenced by the solvent composition. nih.gov In most solvents, o-nitrobenzoyl chloride solvolyzed about ten times slower than its p-isomer. However, in aqueous fluoroalcohol, the o-isomer was found to be more reactive. nih.gov

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For the solvolysis of 5-nitro-2-furoyl chloride, the activation enthalpies ranged from 5.63 to 11.6 kcal/mol, and the activation entropies ranged from -25.9 to -41.5 cal/mol·K, which are consistent with a bimolecular reaction mechanism. researchgate.net

Table 1: Rate Constants (k) and Activation Parameters for the Solvolysis of o-Nitrobenzoyl Chloride in Various Aqueous Binary Mixtures nih.gov

Data sourced from a kinetic study on the solvolysis of o-nitrobenzoyl chloride. nih.gov

The solvent kinetic isotope effect (SKIE) is another useful probe for mechanistic studies. For the solvolysis of trans-β-styrenesulfonyl chloride, the kH2O/kD2O value of 1.46 and the kMeOH/kMeOD value of 1.76 are consistent with an SN2 process. nih.gov

Role of Intramolecular Assistance by Ortho-Substituents

Ortho-substituents can significantly influence the rates of solvolysis reactions through intramolecular assistance. Groups possessing a nucleophilic center can participate in the reaction, leading to rate enhancements compared to their para-isomers. nih.govacs.org However, in the case of o-nitrobenzoyl chloride, evidence suggests that the ortho-nitro group does not act as an intramolecular nucleophilic assistant to promote solvolysis. nih.gov This is in contrast to o-nitrobenzyl bromide, where the ortho-nitro group does provide intramolecular assistance. nih.gov The lack of assistance in the benzoyl chloride derivative is attributed to the different nature of the reaction center (acyl carbon vs. benzyl (B1604629) carbon). nih.gov

Decomposition Pathways and Reaction Stability Studies

The thermal stability of chemical compounds is a critical aspect of process safety, particularly for highly exothermic reactions.

Thermal Decomposition Behavior and Kinetics

Studies on the thermal decomposition of 2-nitrobenzoyl chloride have shown that the reaction is highly condition-dependent. nih.gov The heating rate plays a crucial role in the decomposition process, which can complicate the interpretation of data from techniques like differential scanning calorimetry (DSC) and adiabatic calorimetry. nih.gov It has been noted that ortho-nitrated acyl chlorides have been involved in violent explosions during attempted distillations, highlighting the importance of thorough process safety investigations. nih.gov

The decomposition of nitroaromatic compounds can proceed through different pathways. For some aliphatic nitro-compounds, two primary decomposition channels compete: nitro-nitrite isomerization and C-NO2 bond cleavage. researchgate.net The former tends to dominate at lower temperatures, while the latter, with its higher pre-exponential factor, becomes the faster reaction at higher temperatures. researchgate.net The presence of certain materials, such as iron, can lower the decomposition temperature and affect the heat of decomposition. researchgate.net For nitrocellulose, the initial step in high-temperature pyrolysis is believed to be the rupture of the O-NO2 bond, releasing NO2 gas. mdpi.com

Table 2: Compounds Mentioned

Factors Influencing Reaction Stability and Scalability

The stability and scalability of reactions involving 2-iodo-3-nitrobenzoyl chloride are critical considerations for its practical application in organic synthesis. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, a detailed analysis of its constituent functional groups—the benzoyl chloride, the iodo group, and the nitro group—and comparison with related analogues allow for an informed discussion of the factors at play. The inherent reactivity of the acyl chloride function, coupled with the electronic effects of the iodo and nitro substituents, presents a unique set of challenges and opportunities in controlling reaction outcomes.

Several key factors, including temperature, solvent choice, and the nature of reactants and catalysts, significantly influence the stability of 2-iodo-3-nitrobenzoyl chloride and the scalability of its reactions. The interplay of these factors determines not only the yield and purity of the desired products but also the safety and economic viability of the synthetic process on a larger scale.

Temperature Effects on Reaction Stability

Temperature is a paramount factor governing the stability of 2-iodo-3-nitrobenzoyl chloride during a reaction. Like most acyl chlorides, it is susceptible to decomposition at elevated temperatures. The presence of the electron-withdrawing nitro group can further influence its thermal stability. For related compounds like p-nitrobenzoyl chloride, reactions are often conducted under controlled heating to drive the reaction to completion, but excessive temperatures can lead to side reactions and degradation. orgsyn.org For instance, the synthesis of p-nitrobenzoyl chloride from p-nitrobenzoic acid and phosphorus pentachloride is initiated by heating, with the reaction proceeding vigorously. orgsyn.org

In the context of scaling up reactions, precise temperature control is crucial to prevent runaway reactions, which can be exacerbated by the exothermic nature of many reactions involving acyl chlorides. The use of jacketed reactors with efficient heat exchange systems is standard practice for maintaining optimal temperature profiles and ensuring both safety and product consistency.

Solvent and Catalyst Selection

The choice of solvent is critical in reactions with 2-iodo-3-nitrobenzoyl chloride. The solvent must be inert to the highly reactive acyl chloride group to prevent unwanted side reactions. Aprotic solvents such as toluene (B28343), chloroform, and dichloromethane (B109758) are commonly employed for reactions involving similar acyl chlorides. The solvent's polarity can also influence reaction rates and, in some cases, the reaction pathway.

Catalysts, when used, can significantly impact reaction stability and scalability. In the synthesis of similar compounds like p-nitrobenzoyl chloride, phase transfer catalysts such as pyridine (B92270) have been utilized to facilitate the reaction between p-nitrobenzoic acid and thionyl chloride, leading to high yields and purity. manac-inc.co.jpgoogle.com However, the choice of catalyst must be made carefully, as basic catalysts like pyridine can also promote side reactions or decomposition if not used in appropriate amounts or under the right conditions. For instance, in the synthesis of 3-nitrobenzoyl chloride, pyridine is used in conjunction with toluene as a solvent.

Influence of Reactants and Reagent Purity

The nature and purity of the reactants are fundamental to the stability and success of the reaction. 2-Iodo-3-nitrobenzoyl chloride is highly reactive towards nucleophiles. Its precursor, 2-iodo-3-nitrobenzoic acid, can undergo nucleophilic substitution of the iodine atom. This reactivity is carried over to the benzoyl chloride, where reactions with nucleophiles such as amines or alcohols will primarily occur at the acyl chloride group, but the potential for side reactions at the iodo-substituted position should be considered, especially under forcing conditions or with specific nucleophiles.

Interactive Data Table: Reaction Parameters for Related Nitrobenzoyl Chlorides

The following table summarizes typical reaction conditions for the synthesis of related nitrobenzoyl chlorides, providing insights into the operational parameters that could be relevant for reactions involving 2-iodo-3-nitrobenzoyl chloride.

| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Nitrobenzoic Acid | Phosphorus Pentachloride | None | None | Water Bath | 0.25 - 0.5 | 90 - 96 | orgsyn.org |

| 3-Nitrobenzoic Acid | Thionyl Chloride | Pyridine | Toluene | 80 | 2 | Not specified | |

| p-Nitrobenzoic Acid | Thionyl Chloride | Pyridine | Thionyl Chloride | 90 | 12 | >98 | manac-inc.co.jpgoogle.com |

| m-Nitrobenzoic Acids | Chlorinating Agent | Phosphine Derivative | Toluene, Xylene, etc. | 70 - 120 | Not specified | Not specified |

These examples highlight the range of conditions that can be employed, emphasizing the need for careful optimization for the specific substrate, 2-iodo-3-nitrobenzoyl chloride, to ensure both stability and efficient, scalable synthesis of its derivatives.

Applications of Benzoyl Chloride, 2 Iodo 3 Nitro in Complex Molecule Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The strategic placement of the iodo and nitro groups on the benzoyl chloride scaffold makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. These functional groups can be manipulated sequentially or in tandem to construct fused ring systems containing nitrogen, sulfur, or selenium.

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. ucl.ac.uk Benzoyl chloride, 2-iodo-3-nitro- provides multiple pathways to access these important structures.

Indoles: The synthesis of substituted indoles is a prominent application. A common strategy involves the initial reduction of the 3-nitro group to a 3-amino group, yielding a 2-iodoaniline (B362364) derivative. This intermediate can then undergo palladium/copper-catalyzed coupling reactions with terminal acetylenes (Sonogashira coupling), followed by an electrophilic cyclization to furnish 2,3-disubstituted indoles. nih.gov The cyclization is believed to proceed through the formation of an indolium salt intermediate, which then loses an alkyl group from the nitrogen to yield the final indole (B1671886) product. nih.gov

Another powerful method is the Bartoli indole synthesis, which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles. wikipedia.org The steric bulk of the ortho-substituent is crucial for facilitating the key semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org The 2-iodo group in the title compound can serve this steric role while also providing a handle for further functionalization.

Interactive Table 1: Selected Methods for Indole Synthesis Relevant to 2-Iodo-3-Nitrobenzoyl Chloride Precursors

| Synthesis Method | Key Precursor Type | General Reaction | Typical Conditions | Ref. |

| Sonogashira/Cyclization | o-Iodoaniline | Coupling with terminal alkyne, then electrophilic cyclization | Pd/Cu catalyst, then I₂ in CH₂Cl₂ | nih.gov |

| Bartoli Synthesis | o-Substituted Nitroarene | Reaction with vinyl Grignard reagent | 3 equivalents of Grignard reagent | wikipedia.org |

| Reissert Synthesis | o-Nitrotoluene | Condensation with diethyl oxalate, then reductive cyclization | Base (e.g., NaOEt), then reduction (e.g., Zn/AcOH) | bhu.ac.in |

| Madelung Synthesis | N-Acyl-o-toluidine | Intramolecular cyclization | Strong base (e.g., NaNH₂, n-BuLi) at high temp. | bhu.ac.in |

Benzamides: The most direct transformation of benzoyl chloride, 2-iodo-3-nitro- is its reaction with primary or secondary amines to form the corresponding N-substituted benzamides. This coupling reaction is typically efficient and can be performed under mild, solvent-free conditions, often using thionyl chloride to facilitate the reaction. researchgate.net The resulting 2-iodo-3-nitrobenzamides are themselves valuable intermediates for further synthesis, including the construction of more complex heterocyclic systems.

The presence of the ortho-iodo group makes the compound an excellent substrate for synthesizing heterocycles containing heavier chalcogens like sulfur and selenium. researchgate.net

Benzothienones: The synthesis of sulfur-containing heterocycles can be achieved through reactions with various sulfur nucleophiles. For instance, palladium-catalyzed coupling with thiols can lead to the formation of thioethers, which can subsequently be cyclized to form benzothienone derivatives.

Selenazoles and other Selenium Heterocycles: The field of organoselenium chemistry has grown significantly due to the unique pharmacological properties of selenium-containing compounds. nih.gov The synthesis of selenium heterocycles often involves the introduction of a selenium atom via cyclization. mdpi.comchim.it For example, 2-arylamino-1,3-selenazoles can be synthesized by the cyclocondensation of arylselenoureas with 2-haloketones. nih.gov A precursor like 2-iodo-3-nitrobenzoyl chloride can be converted into an appropriate substrate for such cyclizations. For instance, after amidation and reduction of the nitro group, the resulting 2-iodoaniline derivative could be reacted with isoselenocyanates or other selenium-based reagents to build the selenazole ring. The direct cyclization of substrates using elemental selenium is also a known method for creating C–Se bonds in the formation of fused heterocyles. mdpi.com

Interactive Table 2: Examples of Selenium Heterocycle Synthesis

| Heterocycle Class | Synthetic Approach | Key Features | Ref. |

| Benzimidazo[2,1-b]benzoselenoazoles | Ring-closure of 1-(2-bromoaryl)benzimidazoles | Reaction with elemental selenium powder at high temperature | mdpi.com |

| 2-Arylamino-1,3-selenazoles | Cyclocondensation of arylselenoureas | Reaction with 2-haloketones in the presence of a base | nih.gov |

| Di(selenophen-3-yl)diselenides | Reaction of 1-aminobutadiynes with Na₂Se₂ | Selective formation of complex selenium heterocycles | acs.org |

| 1,2,3-Selenadiazoles | Oxidation of semicarbazones | Oxidation with selenium dioxide (SeO₂) | researchgate.net |

Formation of Amide and Ester Derivatives

The acyl chloride functionality is one of the most reactive acylating agents, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles to form stable amide and ester linkages.

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, as the amide bond is a cornerstone of many pharmaceuticals and biologically active compounds. semanticscholar.orgnih.gov Benzoyl chloride, 2-iodo-3-nitro- reacts efficiently with various anilines to produce N-aryl benzamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

The substrate scope is broad, encompassing anilines with both electron-donating and electron-withdrawing substituents. However, the electronic nature of the aniline (B41778) can influence the reaction rate. Studies on similar systems have shown that benzoyl chlorides with electron-withdrawing groups react readily. nih.gov The reaction conditions are generally mild, and in some cases, can be performed on a large scale. semanticscholar.orgnih.gov For example, a general procedure involves stirring the nitroarene and the acyl chloride with a reducing agent like iron dust in water, which can achieve both reduction of a nitro group on one reagent and amidation in a one-pot process. nih.gov A more direct method involves reacting the benzoyl chloride directly with the desired aniline. researchgate.net

Esterification: The reaction of benzoyl chloride, 2-iodo-3-nitro- with alcohols or phenols (alcoholysis) yields the corresponding esters. This is a classic esterification method that benefits from the high reactivity of the acyl chloride. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uk The reaction with phenols is particularly noteworthy for producing aryl esters, such as phenyl ethanoate from ethanoic anhydride (B1165640) and phenol. chemguide.co.uk This same transformation is used in the industrial synthesis of aspirin (B1665792) from 2-hydroxybenzoic acid and ethanoic anhydride, chosen for its safety and cost-effectiveness over ethanoyl chloride. chemguide.co.uk

Anhydride Formation: Mixed anhydrides can be generated by reacting the benzoyl chloride with a carboxylate salt. libretexts.org Symmetrical anhydrides can be formed from the reaction of an acyl chloride with a carboxylate anion. youtube.com These anhydrides are themselves potent acylating agents, often used in further synthetic steps. For instance, oxidative fragmentation of certain cyclopropanols with reagents bearing 3-nitrobenzoyl ligands can produce mixed anhydrides with yields as high as 95-98%. nih.gov While this is a different synthetic route, it highlights the utility of the nitrobenzoyl moiety in anhydride chemistry. The direct reaction of 2-iodo-3-nitrobenzoyl chloride with a suitable carboxylic acid or its salt would provide a straightforward route to a mixed anhydride, which could then be used for acylating various nucleophiles. libretexts.orgnih.gov

Role in the Synthesis of Bioactive Molecules and Advanced Materials Precursors

The heterocyclic and acyclic scaffolds synthesized from benzoyl chloride, 2-iodo-3-nitro- are integral to many bioactive molecules and are valuable precursors for advanced materials.

The indole nucleus, for example, is a "privileged" structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs, including the anti-migraine drug Sumatriptan and the anti-inflammatory drug Indomethacin. nih.govnih.gov The ability to synthesize highly substituted indoles using the title compound as a starting material provides a direct entry into these important classes of molecules.

Similarly, the benzamide (B126) functional group is present in numerous pharmaceuticals. For instance, the synthesis of methotrexate, a chemotherapy agent, involves the formation of an amide bond from a p-nitrobenzoyl chloride derivative and glutamic acid. nih.gov The selenium-containing heterocycles, such as ebselen (B1671040) (a 1,2-benzoselenazol-3-one), have shown promising antioxidant and anti-inflammatory properties, driving research into the synthesis of new organoselenium compounds for therapeutic applications. mdpi.com

Beyond pharmaceuticals, the highly functionalized aromatic rings derived from this precursor can be used in materials science. The presence of heavy atoms like iodine and selenium, along with reactive sites for polymerization (via the acyl chloride or a modified nitro group), makes these compounds potential building blocks for organic conductors, semiconductors, and other functional materials where electronic properties and stability are desired. mdpi.comresearchgate.net

Design and Synthesis of Functionalized Organic Scaffolds for Chemical Library Preparation

The creation of chemical libraries, which are large collections of diverse compounds, is a cornerstone of modern drug discovery and materials science. unistra.fr The design of these libraries often relies on "scaffolds," which are core molecular frameworks that can be systematically decorated with various functional groups to generate a multitude of derivatives. 2-Iodo-3-nitrobenzoyl chloride is an exemplary starting material for generating such scaffolds due to its inherent structural and electronic properties.

The presence of three distinct reactive sites on the molecule allows for a multi-directional approach to diversification.

The benzoyl chloride group is a highly reactive acylating agent, readily participating in reactions with a wide range of nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This provides a primary and robust method for attaching the benzoyl scaffold to other molecular fragments.

The iodo substituent is particularly valuable for its ability to participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). This enables the introduction of a vast array of carbon-based substituents, including aryl, alkyl, alkynyl, and vinyl groups, at the C2 position.

The nitro group at the C3 position serves as a powerful electron-withdrawing group, which activates the aromatic ring and influences the reactivity of the other functional groups. Furthermore, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group. This newly formed aniline derivative can then undergo a host of subsequent reactions, such as diazotization, acylation, or alkylation, adding another layer of complexity and diversity to the scaffold.

This strategic combination of functionalities allows for the synthesis of complex, three-dimensional structures from a relatively simple starting material. For instance, cyclic hypervalent iodine compounds, which can be prepared from 2-iodobenzoic acid derivatives, are known to be stable and effective reagents for creating diverse and complex products. nih.gov The ability to build upon the 2-iodo-3-nitrobenzoyl scaffold in a controlled, stepwise manner makes it an ideal candidate for combinatorial chemistry, where the goal is to rapidly generate a large number of unique compounds for high-throughput screening. rsc.org

Table 1: Potential Synthetic Transformations for Scaffold Diversification

| Functional Group | Reaction Type | Potential Added Functionality |

|---|---|---|

| Benzoyl Chloride | Acylation | Amides, Esters, Ketones |

| Iodo Group | Cross-Coupling (e.g., Suzuki, Sonogashira) | Aryl, Heteroaryl, Alkynyl groups |

Precursors for Pharmaceutical and Agrochemical Intermediates

The structural motifs derived from 2-iodo-3-nitrobenzoyl chloride are prevalent in many biologically active molecules, making it a key precursor for intermediates in the pharmaceutical and agrochemical industries. The strategic placement of the iodo and nitro groups ortho and meta to the acyl chloride, respectively, provides a synthetic handle for constructing substituted aromatic compounds that are often difficult to synthesize through other routes.

In pharmaceutical research, substituted benzoyl derivatives are integral components of numerous drug candidates. The ability to use 2-iodo-3-nitrobenzoyl chloride to build a library of compounds allows medicinal chemists to explore the structure-activity relationship (SAR) of a particular pharmacophore. For example, the acyl chloride can be reacted with a known biologically active amine to form a series of amides. The iodo group on these amides can then be used in cross-coupling reactions to introduce a variety of substituents, while the nitro group can be reduced to an amine and further modified. This systematic approach allows for the fine-tuning of a molecule's properties, such as potency, selectivity, and pharmacokinetic profile. Substituted benzoyl chlorides, in general, are widely used building blocks for creating pharmaceuticals.

Similarly, in the agrochemical industry, the development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel, highly functionalized organic molecules. The 2-iodo-3-nitrobenzoyl chloride core can be elaborated into complex structures designed to interact with specific biological targets in pests or plants. The ortho-iodo substituent, in particular, can introduce steric and electronic effects that are crucial for biological activity. The versatility of this precursor allows for the efficient production of a range of intermediates that can be further developed into final agrochemical products.

Table 2: Properties of Benzoyl chloride, 2-iodo-3-nitro-

| Property | Value | Source |

|---|---|---|

| CAS Number | 51640-62-1 | bldpharm.comchemsrc.com |

| Molecular Formula | C₇H₃ClINO₃ | bldpharm.com |

| Molecular Weight | 311.46 g/mol | - |

| MDL Number | MFCD18397974 | bldpharm.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

For 2-iodo-3-nitrobenzoyl chloride, the aromatic region of the ¹H NMR spectrum would be of primary interest. The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and benzoyl chloride (-COCl) groups, and the anisotropic effect of the iodine (-I) atom. One would expect to see three distinct signals in the downfield region of the spectrum. The coupling constants (J-values) between adjacent protons would provide definitive information about their relative positions on the aromatic ring.

A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the acid chloride and the six carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon.

Two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to confirm the connectivity of the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

While less common than ¹H or ¹³C NMR, ¹²⁹I NMR could theoretically be used to study the electronic environment of the iodine atom. However, due to the quadrupolar nature and low receptivity of the ¹²⁹I nucleus, obtaining such a spectrum can be challenging and is not a routine analytical method.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

HRMS would be used to determine the exact mass of the 2-iodo-3-nitrobenzoyl chloride molecular ion with high precision. This exact mass is unique to its elemental composition (C₇H₃ClINO₃) and can be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.

In a mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure. For 2-iodo-3-nitrobenzoyl chloride, one would expect to observe fragmentation corresponding to the loss of the chlorine atom, the nitro group, the carbonyl group, or the iodine atom, helping to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. For Benzoyl chloride, 2-iodo-3-nitro-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its acyl chloride, nitro, and substituted aromatic moieties.

The most prominent feature in the spectrum would be the very strong and sharp absorption band for the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed in the range of 1770-1820 cm⁻¹. The presence of electron-withdrawing groups on the benzene ring, such as the nitro and iodo groups, is likely to shift this absorption to a higher wavenumber within this range.

The nitro group (NO₂) will be identifiable by two strong and distinct stretching vibrations: an asymmetric stretch typically appearing between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com For aromatic nitro compounds, these two bands are often of similar high intensity. blogspot.com

The aromatic ring itself will produce several bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The substitution pattern on the benzene ring (1,2,3-trisubstituted) will give rise to a specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can help confirm the substitution pattern. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers. docbrown.info

Expected Infrared Absorption Bands for Benzoyl chloride, 2-iodo-3-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretch | 1770 - 1820 | Very Strong, Sharp |

| Nitro Group (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro Group (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic Ring (C-H) | Stretch | > 3000 | Variable |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring (C-H) | Out-of-plane Bend | 900 - 650 | Medium to Strong |

This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide unambiguous proof of the connectivity and stereochemistry of Benzoyl chloride, 2-iodo-3-nitro-, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The data processing yields an electron density map from which the atomic positions can be determined and the molecular structure can be modeled and refined.

While an experimental crystal structure for Benzoyl chloride, 2-iodo-3-nitro- is not publicly available, we can predict certain structural features. The benzene ring will be planar, with the iodo, nitro, and benzoyl chloride substituents attached. Due to steric hindrance between the adjacent bulky iodo and nitro groups, and the benzoyl chloride group, some out-of-plane twisting of these functional groups is likely to occur to minimize steric strain. The crystal packing would be influenced by intermolecular interactions such as dipole-dipole forces and potentially weak halogen bonding involving the iodine atom.

Hypothetical Crystallographic Data for Benzoyl chloride, 2-iodo-3-nitro-

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths | Precise distances between all bonded atoms would be calculated (e.g., C-C, C=O, C-Cl, C-I, N-O). |

| Bond Angles | The angles between adjacent bonds would be determined. |

This table outlines the type of data that would be obtained from an X-ray crystallographic analysis.

Chromatographic Purity and Separation Techniques (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. When coupled with mass spectrometry (MS), these methods provide powerful tools for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of organic compounds. acs.org For Benzoyl chloride, 2-iodo-3-nitro-, a reversed-phase HPLC method would likely be employed for separation. Given the reactive nature of the acyl chloride group, which can hydrolyze in the presence of water, careful selection of the mobile phase is crucial. A mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier would be a suitable starting point, as it is compatible with mass spectrometry. spectroscopyonline.com The use of a C18 stationary phase would be appropriate for retaining this relatively non-polar molecule.

In the mass spectrometer, using an electrospray ionization (ESI) source in positive ion mode, the compound is expected to show a protonated molecular ion [M+H]⁺. However, due to the reactivity of the acyl chloride, in-source reactions could lead to the observation of other ions, such as the ion corresponding to the methyl ester if methanol (B129727) is present in the mobile phase. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent and fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The viability of using GC-MS for Benzoyl chloride, 2-iodo-3-nitro- would depend on its thermal stability. Acyl chlorides can be thermally labile, and the presence of a nitro group can also increase the potential for thermal degradation in the hot injector port or on the column. hpst.cz If the compound is sufficiently stable, a standard non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) could be used for separation.

Under electron ionization (EI) conditions in the mass spectrometer, the molecule would undergo fragmentation, producing a characteristic mass spectrum. The molecular ion peak, if observed, would be at the nominal mass of the compound. Key fragmentation pathways would likely include the loss of the chlorine atom, the loss of the carbonyl group (as CO), and cleavage of the nitro group. The resulting fragmentation pattern would provide structural confirmation.

Hypothetical Chromatographic and Mass Spectrometric Data

LC-MS Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected m/z | [M+H]⁺, [M+Na]⁺, potential adducts with mobile phase components |

GC-MS Parameters:

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | Optimized to minimize degradation (e.g., 250 °C) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Fragments | [M]⁺•, [M-Cl]⁺, [M-COCl]⁺, [M-NO₂]⁺, and other characteristic fragments |

These tables present plausible starting conditions for method development.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the geometric and electronic features of substituted benzoyl chlorides. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's preferred conformation. For 2-iodo-3-nitrobenzoyl chloride, a key structural feature is the orientation of the acyl chloride group relative to the aromatic ring. In unsubstituted benzoyl chloride, a planar conformation is preferred; however, bulky ortho substituents can induce a non-planar arrangement researchgate.net. In the case of 2-iodo-3-nitrobenzoyl chloride, the iodine atom at the ortho position would likely lead to a significant rotation of the C(O)Cl group out of the plane of the benzene (B151609) ring to minimize steric hindrance.

The electronic nature of 2-iodo-3-nitrobenzoyl chloride is heavily influenced by its substituents. The nitro group at the meta position and the iodine at the ortho position are both electron-withdrawing groups, which significantly impacts the electron distribution within the benzene ring and at the carbonyl carbon. This electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack wikipedia.org.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For 2-iodo-3-nitrobenzoyl chloride, the LUMO is expected to be centered on the carbonyl group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The energy of the LUMO is lowered by the electron-withdrawing nitro and iodo substituents, which, according to FMO theory, facilitates reactions with nucleophiles. The HOMO, conversely, would be located on the aromatic ring and the iodine atom, representing the regions from which electrons are most easily donated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of Substituted Benzoyl Chlorides

| Compound | Substituent Effects | Expected HOMO-LUMO Gap | Predicted Reactivity |

| Benzoyl chloride | - | Reference | Reference |

| 4-Nitrobenzoyl chloride | Strong electron-withdrawing | Smaller than benzoyl chloride | Higher than benzoyl chloride |

| 2-Iodobenzoyl chloride | Inductive electron-withdrawing, weak resonance donating | Smaller than benzoyl chloride | Higher than benzoyl chloride |

| 2-Iodo-3-nitrobenzoyl chloride | Strong electron-withdrawing from both groups | Expected to be the smallest among the listed | Expected to be the highest among the listed |

This table is generated based on established principles of substituent effects on electronic structure and reactivity.

Computational modeling can map out the potential energy surface for reactions involving 2-iodo-3-nitrobenzoyl chloride, such as nucleophilic acyl substitution. These reactions can proceed through different mechanisms, including a direct SN2-like displacement or a stepwise addition-elimination pathway involving a tetrahedral intermediate nih.govrsc.org. Theoretical calculations can determine the activation energies for these pathways and the geometries of the transition states.

For reactions of substituted benzoyl chlorides, the nature of the substituent and the solvent can dictate the preferred mechanism rsc.orgkoreascience.kr. With strong electron-withdrawing groups like nitro and iodo, the addition-elimination mechanism is generally favored, as these groups can stabilize the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate. Transition state analysis allows for the detailed characterization of the geometry and energy of the highest point along the reaction coordinate, providing crucial information for understanding the reaction kinetics koreascience.krnih.gov. The calculated transition state structures would likely show the incoming nucleophile forming a bond with the carbonyl carbon while the carbon-chlorine bond begins to break.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the solvent environment on the behavior of 2-iodo-3-nitrobenzoyl chloride nih.govnih.gov. MD simulations model the movement of atoms over time, allowing for the observation of conformational changes and intermolecular interactions.

For 2-iodo-3-nitrobenzoyl chloride, MD simulations could be used to study the rotational barrier of the acyl chloride group and to sample the different conformational states of the molecule in various solvents. The choice of solvent can significantly affect the reaction rates and even the mechanism of reactions involving benzoyl chlorides rsc.orgacs.orgrsc.org. Explicit solvent models in MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, which can stabilize or destabilize the reactants, intermediates, and transition states. For instance, in a protic solvent, hydrogen bonding to the carbonyl oxygen would be expected to further increase the electrophilicity of the carbonyl carbon and stabilize the transition state of a nucleophilic attack.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra wisc.edupressbooks.pub. The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of experimental peaks researchgate.netresearchgate.netorgchemboulder.comresearchgate.net. For 2-iodo-3-nitrobenzoyl chloride, characteristic IR peaks would include the carbonyl (C=O) stretch, C-Cl stretch, N-O stretches of the nitro group, and various aromatic C-H and C-C vibrations. The position of the carbonyl stretching frequency is particularly sensitive to the electronic effects of the substituents.

Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to aid in structural elucidation wisc.edunih.gov. The calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule, which are influenced by the electron-withdrawing effects of the iodo and nitro groups. Discrepancies between predicted and experimental spectra can often provide deeper insights into the molecular structure and its environment researchgate.net.

Table 2: Predicted Spectroscopic Features for 2-Iodo-3-nitrobenzoyl chloride

| Spectroscopy | Predicted Feature | Influencing Factors |

| Infrared (IR) | High C=O stretching frequency (>1750 cm⁻¹) | Electron-withdrawing iodo and nitro groups |

| Characteristic NO₂ stretching bands | Presence of the nitro group | |

| C-I and C-Cl stretching bands | Presence of halogen atoms | |

| ¹H NMR | Downfield shifts for aromatic protons | Anisotropic and inductive effects of substituents |

| ¹³C NMR | Downfield shift for the carbonyl carbon | High electrophilicity due to electron-withdrawing groups |

This table is a prediction based on established spectroscopic principles for substituted aromatic compounds.

Q & A

Q. What are the standard laboratory methods for synthesizing 2-iodo-3-nitrobenzoyl chloride, and what factors influence reaction efficiency?

The synthesis typically involves sequential nitration and iodination of benzoyl chloride derivatives. A common approach is to start with benzoic acid or benzaldehyde, followed by halogenation. For instance, nitration can be achieved using mixed nitric-sulfuric acid, while iodination may employ iodine monochloride (ICl) under controlled conditions. Key factors include:

- Catalyst selection : Anhydrous AlCl₃ or FeCl₃ enhances electrophilic substitution efficiency .

- Temperature : Maintaining 110°C optimizes reaction rates while minimizing decomposition .

- Stoichiometry : A 1:1 molar ratio of reactants reduces byproduct formation .

Q. What personal protective equipment (PPE) is essential when handling 2-iodo-3-nitrobenzoyl chloride?

Due to its irritant and probable carcinogenic properties , researchers should use:

Q. How does the nitro group influence the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution?

The nitro group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity with nucleophiles like amines or alcohols. Steric effects from the iodine substituent may slow reactions, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate steric hindrance in 2-iodo-3-nitrobenzoyl chloride synthesis?

Steric challenges from the bulky iodine and nitro groups can be addressed by:

- Solvent choice : Using high-polarity solvents (e.g., DMSO) to improve reactant solubility.

- Catalyst loading : Increasing FeCl₃ concentration to 0.25% accelerates reaction kinetics .

- Stepwise functionalization : Introducing nitro and iodine groups sequentially reduces steric clashes .

Q. What experimental approaches are used to assess the carcinogenic potential of halogenated benzoyl chloride derivatives?

- In vivo models : Skin application studies in mice to monitor tumorigenicity (e.g., benzoyl chloride induced skin tumors in mice at 50 mg/kg doses ).

- Genotoxicity assays : Bacterial reverse mutation tests (Ames test) and mammalian cell micronucleus assays .

- Metabolite profiling : LC-MS/MS analysis of reactive intermediates (e.g., benzoic acid derivatives) .

Q. How should researchers reconcile discrepancies between in vitro mutagenicity and in vivo carcinogenicity data?

Discrepancies arise due to differences in metabolic activation. For example, benzoyl chloride is non-mutagenic in bacteria but carcinogenic in mice. Integrated strategies include:

Q. What mechanistic insights explain the differential carcinogenicity of α-chlorinated toluenes versus benzoyl chloride derivatives?

α-Chlorinated toluenes (e.g., benzyl chloride) exhibit direct DNA alkylation due to their electrophilic benzylic carbon, whereas benzoyl chloride derivatives act via reactive oxygen species (ROS) from acyl radical formation. This distinction is evident in:

Q. How can benzoyl chloride derivatization enhance polar metabolite detection in LC-MS/MS metabolomics?

Derivatization with benzoyl chloride improves chromatographic retention and ionization efficiency for polar analytes (e.g., amino acids). Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.